5-Bromo-3-ethyl-1,2,4-thiadiazole
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Overview
Description
5-Bromo-3-ethyl-1,2,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a bromine atom at the 5-position and an ethyl group at the 3-position. Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry due to their ability to interact with various biological targets .
Mechanism of Action
Target of Action
5-Bromo-3-ethyl-1,2,4-thiadiazole is a derivative of the thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds like this compound to cross cellular membranes and interact strongly with biological targets . .
Mode of Action
It’s known that thiadiazole derivatives can interact strongly with biological targets due to their mesoionic nature . This interaction can lead to various biological activities.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may have various molecular and cellular effects.
Action Environment
It’s known that the mesoionic nature of thiadiazole derivatives allows them to cross cellular membranes , suggesting that they may be influenced by the cellular environment.
Biochemical Analysis
Biochemical Properties
5-Bromo-3-ethyl-1,2,4-thiadiazole is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows this compound to cross cellular membranes and interact strongly with biological targets
Cellular Effects
Thiadiazole derivatives, including this compound, have been shown to exert a broad spectrum of biological activities . They have been found to have anticancer activities in various in vitro and in vivo models
Molecular Mechanism
Thiadiazole derivatives are known to interact strongly with biological targets due to their mesoionic nature . This interaction could potentially lead to enzyme inhibition or activation, changes in gene expression, and other effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethyl-1,2,4-thiadiazole typically involves the reaction of 2-ethyl-1,3-thiadiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-ethyl-1,2,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
5-Bromo-3-ethyl-1,2,4-thiadiazole has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-methyl-1,2,4-thiadiazole
- 5-Bromo-3-phenyl-1,2,4-thiadiazole
- 5-Bromo-3-isopropyl-1,2,4-thiadiazole
Uniqueness
5-Bromo-3-ethyl-1,2,4-thiadiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 3-position and the bromine atom at the 5-position can affect its interaction with biological targets and its overall pharmacological profile .
Properties
IUPAC Name |
5-bromo-3-ethyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c1-2-3-6-4(5)8-7-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJRSKLUHYJWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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